Oxidation Resistance: A Critical Stability Advantage of ACT-389949 Over the Prototype Peptide Agonist WKYMVM
ACT-389949 demonstrates a crucial stability advantage over the FPR2 peptide agonist WKYMVM, which is otherwise comparable in potency. In functional assays using human neutrophils, ACT-389949 was found to be resistant to oxidation by myeloperoxidase (MPO)-H2O2-halide derived oxidants, a common feature of the inflammatory milieu, whereas WKYMVM is highly sensitive and readily inactivated [1].
| Evidence Dimension | Resistance to oxidative inactivation |
|---|---|
| Target Compound Data | Resistant to oxidation by MPO-H2O2-halide derived oxidants |
| Comparator Or Baseline | WKYMVM peptide agonist |
| Quantified Difference | ACT-389949 maintains functional activity in oxidizing environments, whereas WKYMVM activity is lost. (A precise IC50 shift or % activity retention was not provided, but the qualitative difference was clearly established as a key advantage in the referenced study.) |
| Conditions | In vitro assays using human neutrophils exposed to MPO-H2O2-halide derived oxidants |
Why This Matters
This oxidative resistance ensures that ACT-389949 maintains its pharmacological activity in the pro-oxidative environment of inflamed tissues, making it a superior and more reliable tool compound for both in vitro and in vivo studies of FPR2 biology compared to peptide-based agonists like WKYMVM.
- [1] Lind S, Sundqvist M, Holmdahl R, Dahlgren C, Forsman H, Olofsson P. Functional and signaling characterization of the neutrophil FPR2 selective agonist Act-389949. Biochem Pharmacol. 2019 Aug;166:163-173. doi: 10.1016/j.bcp.2019.04.030. PMID: 31085160. View Source
